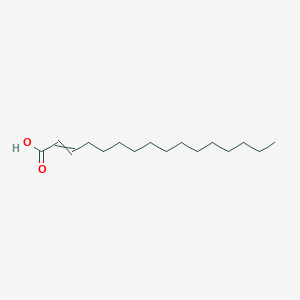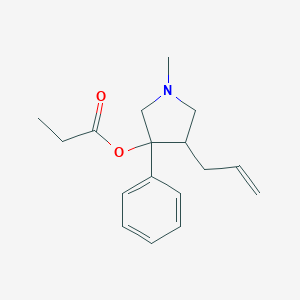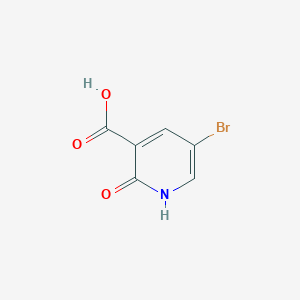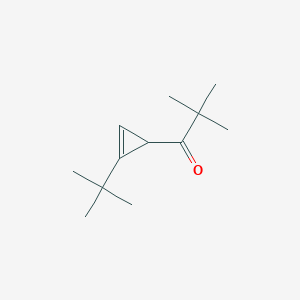
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- is a chemical compound that belongs to the class of ketones. It is also known as 2,2-dimethyl-1-(2-tert-butylcycloprop-1-enyl) propan-1-one. This compound has gained significant attention in scientific research due to its potential applications in various fields.
Mechanism Of Action
The exact mechanism of action of 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- is not fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the inflammatory response, leading to a reduction in inflammation and pain.
Biochemical And Physiological Effects
Studies have shown that 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- can cause a reduction in the levels of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. It has also been found to inhibit the activity of cyclooxygenase-2, an enzyme involved in the production of prostaglandins, which play a role in inflammation and pain.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- in lab experiments is its high yield and purity. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations is that its mechanism of action is not fully understood, which can make it difficult to interpret the results of experiments.
Future Directions
There are several potential future directions for research involving 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl-. One area of interest is its potential as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals. Another area of interest is its potential as a therapeutic agent for the treatment of pain and inflammation. Further research is needed to fully understand its mechanism of action and potential applications in these areas.
Synthesis Methods
The synthesis of 1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- can be achieved through several methods. One of the most common methods involves the reaction of 2-tert-butyl-2-cyclopropen-1-one with acetone in the presence of a strong acid catalyst such as sulfuric acid. This method yields a high yield of the desired product.
Scientific Research Applications
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- has a wide range of potential applications in scientific research. It has been found to exhibit anti-inflammatory and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of pain and inflammation. It has also been studied for its potential as a precursor for the synthesis of other compounds, including pharmaceuticals and agrochemicals.
properties
CAS RN |
19576-21-7 |
|---|---|
Product Name |
1-Propanone, 1-(2-tert-butyl-2-cyclopropen-1-yl)-2,2-dimethyl- |
Molecular Formula |
C12H20O |
Molecular Weight |
180.29 g/mol |
IUPAC Name |
1-(2-tert-butylcycloprop-2-en-1-yl)-2,2-dimethylpropan-1-one |
InChI |
InChI=1S/C12H20O/c1-11(2,3)9-7-8(9)10(13)12(4,5)6/h7-8H,1-6H3 |
InChI Key |
NQCHIAZTRFTROO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)C1=CC1C(=O)C(C)(C)C |
Canonical SMILES |
CC(C)(C)C1=CC1C(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



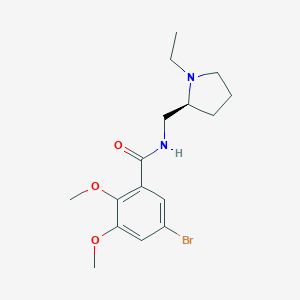
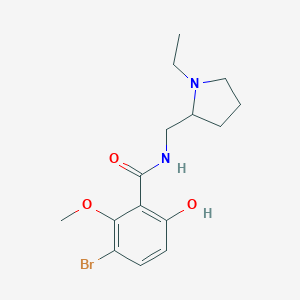
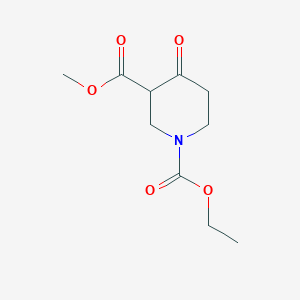
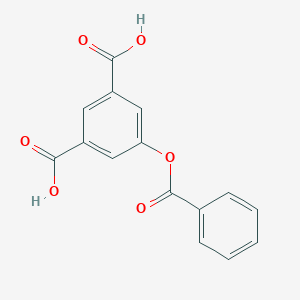
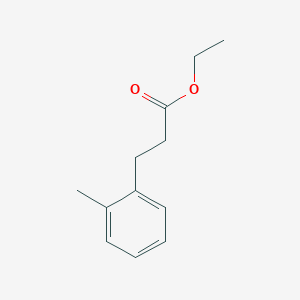
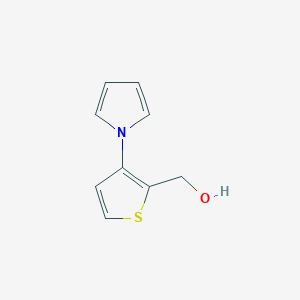
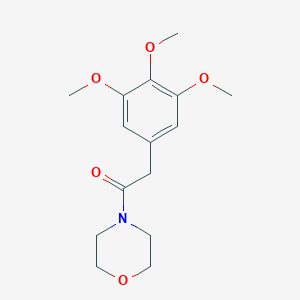
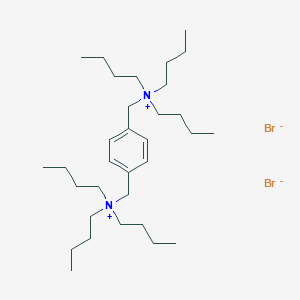
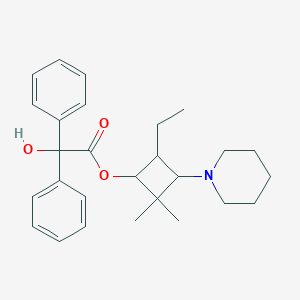
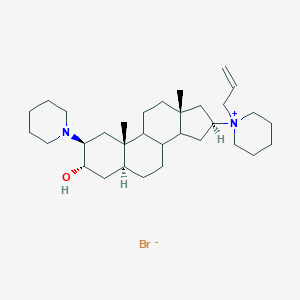
![Methyl 1-[5-(hydroxymethyl)-2-furyl]-9H-beta-carboline-3-carboxylate](/img/structure/B8706.png)
